molecular formula C8H17ClS B13202530 1-Chloro-2-methyl-4-(propan-2-ylsulfanyl)butane

1-Chloro-2-methyl-4-(propan-2-ylsulfanyl)butane

Cat. No.: B13202530
M. Wt: 180.74 g/mol
InChI Key: DIRTWSWXPMGIDP-UHFFFAOYSA-N
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Description

1-Chloro-2-methyl-4-(propan-2-ylsulfanyl)butane is an organic compound with the molecular formula C8H17ClS This compound is characterized by the presence of a chlorine atom, a methyl group, and a propan-2-ylsulfanyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-4-(propan-2-ylsulfanyl)butane can be synthesized through several methods. One common approach involves the chlorination of 2-methyl-4-(propan-2-ylsulfanyl)butane using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methyl-4-(propan-2-ylsulfanyl)butane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-), leading to the formation of alcohols, ethers, or amines, respectively.

    Oxidation: The propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 2-methyl-4-(propan-2-ylsulfanyl)butane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Alcohols, ethers, or amines.

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-Methyl-4-(propan-2-ylsulfanyl)butane.

Scientific Research Applications

1-Chloro-2-methyl-4-(propan-2-ylsulfanyl)butane has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various functionalized compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or protein modification.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 1-chloro-2-methyl-4-(propan-2-ylsulfanyl)butane involves its interaction with molecular targets through various pathways:

    Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds and functional groups.

    Oxidation and Reduction: The propan-2-ylsulfanyl group can undergo redox reactions, resulting in changes to the compound’s oxidation state and chemical properties.

    Enzyme Inhibition: The compound may interact with enzymes, potentially inhibiting their activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

1-Chloro-2-methyl-4-(propan-2-ylsulfanyl)butane can be compared with other similar compounds, such as:

    1-Chloro-2-methylpropane: Lacks the propan-2-ylsulfanyl group, resulting in different chemical properties and reactivity.

    2-Chloro-2-methylbutane: Has a different substitution pattern, affecting its chemical behavior and applications.

    1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane:

Uniqueness: The presence of both a chlorine atom and a propan-2-ylsulfanyl group in this compound makes it unique, as it combines the reactivity of alkyl halides with the functional versatility of sulfanyl groups. This dual functionality allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C8H17ClS

Molecular Weight

180.74 g/mol

IUPAC Name

1-chloro-2-methyl-4-propan-2-ylsulfanylbutane

InChI

InChI=1S/C8H17ClS/c1-7(2)10-5-4-8(3)6-9/h7-8H,4-6H2,1-3H3

InChI Key

DIRTWSWXPMGIDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCC(C)CCl

Origin of Product

United States

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